CYP3A4/5 Inhibition: Cross-Study Comparison with Regioisomeric Analog
In a BindingDB-curated ChEMBL dataset, the closely related analog 3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide (CHEMBL3414707) demonstrated an IC₅₀ of 5.50 × 10³ nM against CYP3A4/5 in human liver microsomes using midazolam as a probe substrate [1]. For the target compound CAS 941889-60-7, no equivalent CYP inhibition data are publicly available. The structural difference—3,4-dimethyl vs. 3,4-dimethoxy substitution—is known in medicinal chemistry to modulate P450 interactions, but the direction and magnitude of this effect cannot be quantified without direct measurement. This absence of data constitutes a critical evidence gap for procurement decisions involving metabolic stability screening.
| Evidence Dimension | CYP3A4/5 inhibitory potency |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | 3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide (CHEMBL3414707): IC₅₀ = 5.50 × 10³ nM |
| Quantified Difference | Not determinable |
| Conditions | Human liver microsomes; midazolam substrate; 30-min preincubation |
Why This Matters
Without CYP inhibition data for CAS 941889-60-7, drug-drug interaction risk cannot be assessed, making it unsuitable as a direct replacement for characterized analogs in ADME panels.
- [1] BindingDB. BDBM50538344 (CHEMBL4633246) Affinity Data: CYP3A4/5 IC₅₀. University of Washington/ChEMBL. Accessed 2026. View Source
